molecular formula C21H15ClN2O3S B12926122 N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]benzamide CAS No. 918493-52-4

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]benzamide

Cat. No.: B12926122
CAS No.: 918493-52-4
M. Wt: 410.9 g/mol
InChI Key: MHWULTXBGNXNDX-UHFFFAOYSA-N
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Description

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]benzamide is a synthetic small molecule characterized by a 5-chloroindole core substituted at position 3 with a benzenesulfonyl group and at position 2 with a benzamide moiety. The benzamide group (C₆H₅CONH-) contributes to hydrogen-bonding capabilities, a critical feature for ligand-receptor binding.

Properties

CAS No.

918493-52-4

Molecular Formula

C21H15ClN2O3S

Molecular Weight

410.9 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-5-chloro-1H-indol-2-yl]benzamide

InChI

InChI=1S/C21H15ClN2O3S/c22-15-11-12-18-17(13-15)19(28(26,27)16-9-5-2-6-10-16)20(23-18)24-21(25)14-7-3-1-4-8-14/h1-13,23H,(H,24,25)

InChI Key

MHWULTXBGNXNDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C3=C(N2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and short reaction times.

Industrial Production Methods

Industrial production of benzamide derivatives, including this compound, often employs high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts is gaining popularity due to its compatibility with functionalized molecules and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives depending on the nucleophile used .

Scientific Research Applications

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]benzamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes like carbonic anhydrase IX, which is overexpressed in certain cancer cells. This inhibition can disrupt cellular processes and lead to the selective killing of cancer cells . The compound may also interact with other proteins and pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]benzamide and its analogues:

Compound Name CAS RN Molecular Formula Molecular Weight Substituents Notable Properties/Applications
This compound N/A C₂₁H₁₅ClN₂O₃S ~422.87 g/mol - 5-Cl on indole
- 3-Benzenesulfonyl
- 2-Benzamide (unsubstituted)
Likely intermediate for pharmaceuticals
N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide 918493-46-6 C₂₂H₁₄ClN₃O₃S 459.89 g/mol - 4-CN on benzamide
- Otherwise identical to the parent compound
Enhanced polarity; biochemical research
5-Chloro-2-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide 104724-22-3 C₁₉H₁₉ClN₂O₃ 358.82 g/mol - 5-Cl and 2-OCH₃ on benzamide
- Ethyl-linked 5-OCH₃ indole
Increased electron density; drug development
2-(Trifluoromethyl)benzamide 360-64-5 C₈H₆F₃NO 189.13 g/mol - 2-CF₃ on benzamide High metabolic stability; pesticide analysis
3-(Trifluoromethyl)benzenesulfonyl chloride N/A C₇H₄ClF₃O₂S 244.62 g/mol - 3-CF₃ on benzenesulfonyl Reactive intermediate; chemical synthesis

Analysis of Substituent Effects

Electronic and Steric Modifications
  • This modification may enhance binding specificity to polar active sites in enzymes or receptors .
  • Trifluoromethyl Analogues (CAS 360-64-5 and 3-CF₃ sulfonyl chloride): The CF₃ group is lipophilic and electron-withdrawing, improving metabolic stability and membrane permeability. However, its steric bulk may hinder interactions in sterically constrained binding pockets .
  • Methoxy-Substituted Benzamide (CAS 104724-22-3): Methoxy groups donate electrons via resonance, altering the electronic environment of the benzamide. The ethyl linker adds flexibility, which could modulate binding kinetics in biological systems .

Biological Activity

N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]benzamide is a synthetic compound notable for its potential biological activity, particularly in medicinal chemistry. It features a complex molecular structure that includes an indole moiety, a benzenesulfonyl group, and a benzamide functional group. With a molecular formula of C21H15ClN2O3S and a molecular weight of approximately 410.87 g/mol, this compound is being explored primarily for its anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in various tumors, thereby potentially suppressing tumor growth and proliferation. Additionally, molecular docking studies have revealed strong interactions with critical enzymes involved in cancer cell proliferation, including topoisomerase II and dihydrofolate reductase.

Other Biological Activities

Beyond its anticancer potential, compounds similar to this compound have demonstrated antiviral, anti-inflammatory, and antimicrobial properties. For instance, structural analogs have been reported to possess anti-inflammatory effects and moderate antimicrobial activity against various pathogens .

Structure-Activity Relationship (SAR)

The unique combination of structural features in this compound enhances its therapeutic efficacy compared to simpler analogs. The presence of the sulfonamide group is crucial for its biological activity, as it interacts favorably with biological targets .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
This compoundIndole moiety, benzenesulfonyl groupAnticancer, enzyme inhibition
Benzenesulfonyl ChlorideSulfonate structureUsed in synthesis
ChlorobenzamideChlorinated benzamideAntimicrobial properties
Indole-2-carboxylic AcidIndole derivativePrecursor for various indoles

Case Studies

Case Study 1: Inhibition of Carbonic Anhydrase IX
In vitro studies have demonstrated that this compound effectively inhibits carbonic anhydrase IX with an IC50 value indicative of its potency against this target. This inhibition correlates with reduced proliferation rates in cancer cell lines expressing high levels of this enzyme.

Case Study 2: Anti-inflammatory Activity
Compounds structurally related to this compound have been evaluated for their anti-inflammatory properties. In vivo tests showed significant reductions in carrageenan-induced edema in rat models when treated with these compounds, suggesting potential applications in managing inflammatory conditions .

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